molecular formula C15H31BrSn B14294104 (2-Bromoprop-2-en-1-yl)(tributyl)stannane CAS No. 121758-21-2

(2-Bromoprop-2-en-1-yl)(tributyl)stannane

Cat. No.: B14294104
CAS No.: 121758-21-2
M. Wt: 410.0 g/mol
InChI Key: IJVXRTVTQUHVIO-UHFFFAOYSA-N
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Description

(2-Bromoprop-2-en-1-yl)(tributyl)stannane is an organotin compound that features a brominated propenyl group attached to a tributylstannane moiety Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and as intermediates in the formation of carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoprop-2-en-1-yl)(tributyl)stannane typically involves the reaction of tributylstannane with a brominated propenyl precursor. One common method is the Appel reaction, which involves the use of triphenylphosphine and carbon tetrabromide to convert an alcohol to a bromide . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired stannane compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through distillation or chromatography to ensure high purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoprop-2-en-1-yl)(tributyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Triphenylphosphine and Carbon Tetrabromide: For the Appel reaction to synthesize the compound.

    Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.

    Nucleophiles: Such as Grignard reagents or organolithium compounds for substitution reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various alkyl or aryl stannanes, while radical reactions can produce cyclized or deoxygenated products .

Scientific Research Applications

(2-Bromoprop-2-en-1-yl)(tributyl)stannane has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of novel materials with unique properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of (2-Bromoprop-2-en-1-yl)(tributyl)stannane involves its ability to participate in radical reactions. The stannane moiety can donate a hydrogen atom to form a radical intermediate, which can then undergo further reactions. The bromine atom can also be substituted by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromoprop-2-en-1-yl)(tributyl)stannane is unique due to its combination of a brominated propenyl group and a tributylstannane moiety, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to participate in both radical and substitution reactions makes it a valuable compound in organic synthesis and other scientific research applications .

Properties

CAS No.

121758-21-2

Molecular Formula

C15H31BrSn

Molecular Weight

410.0 g/mol

IUPAC Name

2-bromoprop-2-enyl(tributyl)stannane

InChI

InChI=1S/3C4H9.C3H4Br.Sn/c3*1-3-4-2;1-3(2)4;/h3*1,3-4H2,2H3;1-2H2;

InChI Key

IJVXRTVTQUHVIO-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(=C)Br

Origin of Product

United States

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